N-(3-phenylpropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
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Description
“N-(3-phenylpropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are often encountered in approved drugs, clinical candidates, and functional materials . They have been associated with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines involves a pyrrolo[2,3-d]pyrimidine nucleus . This structure is found in some approved drugs in the market, such as anti-cancer drugs ruxolitinib, tofacitinib, and baricitinib .Scientific Research Applications
Inhibition of NF-kappaB and AP-1 Gene Expression
N-(3-phenylpropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has been studied for its role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Research by Palanki et al. (2000) focused on improving the compound's potential oral bioavailability and examining its cell-based activity. They found that certain substitutions in the compound could maintain activity while improving gastrointestinal permeability (Palanki et al., 2000).
Recognition of DNA Sequences
The compound has also been implicated in the recognition of specific DNA sequences. Swalley et al. (1996) explored the use of related pyrrole−imidazole polyamides for identifying core sequences in the minor groove of double-stranded DNA. These findings suggest potential applications in gene regulation and molecular biology (Swalley et al., 1996).
Anticancer and Anti-5-lipoxygenase Agents
Research by Rahmouni et al. (2016) focused on synthesizing novel derivatives of pyrazolopyrimidines, including structures similar to this compound, and evaluating them as potential anticancer and anti-5-lipoxygenase agents. These studies underscore the compound's potential in pharmaceutical development (Rahmouni et al., 2016).
Synthesis of Polyamides and Polyimides
Yang and Lin (1994) described the synthesis of polyamides and polyimides using related compounds as monomers. Their research highlights the versatility of such compounds in creating materials with specific thermal and solubility properties, which can have significant implications in material science (Yang & Lin, 1994).
Anti-Inflammatory and Anti-Cancer Activities
Kaping et al. (2020) synthesized a series of pyrazolopyrimidines with anti-inflammatory and anti-cancer activities. This demonstrates the therapeutic potential of these compounds in treating various diseases and conditions (Kaping et al., 2020).
Antiviral Agents Against SARS-COV-2 and Avian Influenza
Abu-Zaied et al. (2021) synthesized pyrimidine thioglycoside analogs and evaluated their effectiveness against SARS-COV-2 and Avian Influenza H5N1 viruses. Their work emphasizes the potential of such compounds in combating viral infections (Abu-Zaied et al., 2021).
properties
IUPAC Name |
N-(3-phenylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(18-8-4-7-13-5-2-1-3-6-13)20-10-14-9-17-12-19-15(14)11-20/h1-3,5-6,9,12H,4,7-8,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUYUGFEJSXQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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